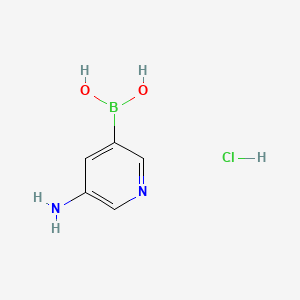

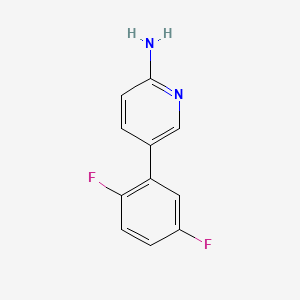

(5-Aminopyridin-3-yl)boronic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

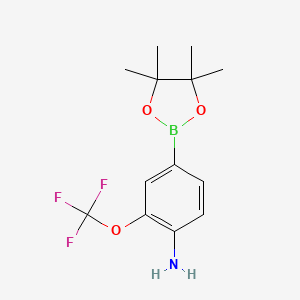

“(5-Aminopyridin-3-yl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 1310384-34-9 . It has a molecular weight of 174.39 and its IUPAC name is 5-amino-3-pyridinylboronic acid hydrochloride .

Molecular Structure Analysis

The molecular formula of “this compound” is C5H8BCLN2O2 . Its InChI Code is 1S/C5H7BN2O2.ClH/c7-5-1-4 (6 (9)10)2-8-3-5;/h1-3,9-10H,7H2;1H and its InChI Key is FFNXDGUUZKYZGR-UHFFFAOYSA-N . The Canonical SMILES structure is B (C1=CC (=CN=C1)N) (O)O.Cl .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 174.39 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications

1. Synthesis of Novel Boronic Compounds

Boronic acids, including variations like (5-Aminopyridin-3-yl)boronic acid hydrochloride, are instrumental in the synthesis of novel compounds through processes like the Suzuki cross-coupling reaction. They serve as critical intermediates in the construction of complex molecular structures, often acting as partners in coupling reactions to produce diverse libraries of new compounds, as illustrated in the synthesis of novel halopyridinylboronic acids and esters (Bouillon et al., 2003).

2. Development of Efficient Synthesis Methods

Significant efforts are made to develop cost-effective and practical synthesis methods for boronic acid derivatives. The emphasis is on processes that yield high purity products, as seen in the development of an efficient synthesis approach for (2-aminopyrimidin-5-yl) boronic acid, highlighting the critical role of boronic acids in the optimization of synthetic pathways (Patel et al., 2016).

3. Catalysis in Organic Reactions

Boronic acids are not only structural intermediates but also act as catalysts in various organic reactions. For instance, they play a significant role in catalyzing enantioselective reactions, as seen in the aza-Michael addition of hydroxamic acid to quinone imine ketals. This catalytic property opens up pathways to synthesizing densely functionalized cyclohexanes, showcasing the versatility of boronic acids in facilitating complex organic transformations (Hashimoto et al., 2015).

4. Analytical Challenges and Solutions

Boronic acids, including derivatives of this compound, pose unique analytical challenges due to their reactive nature, especially in contexts like purity analysis. Innovative analytical strategies are employed to stabilize these compounds and ensure accurate analysis, as demonstrated in the examination of reactive pinacolboronate esters (Zhong et al., 2012).

Future Directions

The future directions for the study of “(5-Aminopyridin-3-yl)boronic acid hydrochloride” and similar compounds involve extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Properties

IUPAC Name |

(5-aminopyridin-3-yl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2.ClH/c7-5-1-4(6(9)10)2-8-3-5;/h1-3,9-10H,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNXDGUUZKYZGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)N)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694483 |

Source

|

| Record name | (5-Aminopyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-34-9 |

Source

|

| Record name | Boronic acid, B-(5-amino-3-pyridinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Aminopyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)

![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)